molecular formula C14H21N3O2 B11852352 Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)carbamate

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)carbamate

Cat. No.: B11852352
M. Wt: 263.34 g/mol
InChI Key: FYXZVHIVADPSRB-UHFFFAOYSA-N
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Description

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyl-protected carbamate group and an azetidin-3-ylmethyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₅H₂₃N₃O₂, with a molecular weight of 277.36 g/mol and a purity of ≥97% .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl N-[6-(azetidin-3-ylmethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-6-4-5-11(16-12)7-10-8-15-9-10/h4-6,10,15H,7-9H2,1-3H3,(H,16,17,18)

InChI Key

FYXZVHIVADPSRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate typically involves the reaction of azetidin-3-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The pathways involved include inhibition of enzyme-substrate interactions and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine-Carbamate Derivatives

Compound Name Substituent at Pyridine 6-Position Molecular Weight (g/mol) Key Features/Applications Reference
This compound Azetidin-3-ylmethyl 277.36 Bioactive intermediate; azetidine enhances conformational rigidity and binding specificity .
Tert-butyl (6-aminopyridin-2-yl)methylcarbamate Aminomethyl 237.29 Amino group enables nucleophilic reactions; used in coupling reactions for drug intermediates .
Tert-butyl (6-chloro-3-iodopyridin-2-yl)carbamate Chloro and iodo 354.57 Halogen substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .
Tert-butyl N-[6-(trifluoromethyl)pyridin-2-yl]carbamate Trifluoromethyl 320.25 CF₃ group enhances metabolic stability and lipophilicity .
Tert-butyl [(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)methyl]carbamate Bromo-imidazopyridine 343.19 Bromine acts as a leaving group for further functionalization in kinase inhibitors .

Key Observations:

Substituent Diversity: The azetidin-3-ylmethyl group in the target compound introduces a strained, polar heterocycle, which may improve target-binding affinity compared to simpler substituents like aminomethyl (e.g., ) or halogens (e.g., ). Trifluoromethyl () and bromo-imidazopyridine () substituents prioritize metabolic stability and synthetic versatility, respectively.

Molecular Weight and Steric Effects :

  • The azetidine-containing compound has a moderate molecular weight (277.36 g/mol), balancing steric bulk from the tert-butyl group with the compact azetidine ring. This contrasts with heavier halogenated derivatives (e.g., 354.57 g/mol for the chloro-iodo compound ).

Reactivity :

  • Halogenated analogs () are pivotal in cross-coupling reactions, whereas the azetidine group may participate in hydrogen bonding or serve as a protonable site in physiological environments.

Reactivity Profiles

  • Azetidine: The strained azetidine ring may undergo ring-opening reactions under acidic conditions or serve as a hydrogen-bond donor.
  • tert-Butyl Carbamate : The Boc group is stable under basic conditions but cleavable via acidolysis (e.g., HCl/MeOH ), a feature shared across all compared compounds.

Biological Activity

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which are essential for understanding its interactions and mechanisms of action. The structure includes a tert-butyl group, a pyridine ring, and an azetidine moiety, contributing to its pharmacological properties.

Research indicates that this compound may act through various mechanisms depending on the biological target. It has been studied for its inhibitory effects on specific enzymes and receptors, which are crucial in various physiological processes.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit butyrylcholinesterase (BChE), which is significant in Alzheimer's disease therapy .
  • Receptor Interaction : The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. Its structure allows for binding to specific sites on receptors, influencing neurotransmission and potentially altering disease states .

Toxicological Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies indicate that the compound exhibits harmful effects if ingested or upon skin contact, categorizing it as harmful with specific warnings related to acute toxicity .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated effective inhibition of BChE with a significant IC50 value, indicating potential for Alzheimer's treatment.
Study 2Receptor BindingShowed high affinity for specific neurotransmitter receptors, suggesting efficacy in modulating synaptic transmission.
Study 3Toxicity AssessmentReported acute toxicity levels indicating caution in handling and usage due to harmful effects upon exposure.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the azetidine or pyridine components may enhance selectivity and potency against targeted biological pathways.

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